molecular formula C19H20ClN3O4 B2852929 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954608-69-6

1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2852929
CAS No.: 954608-69-6
M. Wt: 389.84
InChI Key: DPSSVYSMVGLIIZ-UHFFFAOYSA-N
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Description

1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O4 and its molecular weight is 389.84. The purity is usually 95%.
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Biological Activity

1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea, with CAS Number 954608-69-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H20ClN3O4
Molecular Weight389.8 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with appropriate amino alcohols to form the oxazolidinone ring, followed by the introduction of the ethoxyphenyl group through nucleophilic substitution reactions.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of urea compounds exhibit significant antitumor activity. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 μM against various cancer cell lines, including breast and prostate cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance or reduce activity.

Antibacterial Activity

This compound has also demonstrated antibacterial properties. A review on similar compounds noted that urea derivatives could possess minimum inhibitory concentration (MIC) values as low as 0.03–0.12 μg/mL against multi-drug resistant strains like Staphylococcus aureus and Streptococcus pyogenes . This highlights the potential use of this compound in treating bacterial infections.

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways. The oxazolidinone moiety is particularly noted for its role in inhibiting bacterial protein synthesis, which is a common mechanism among antibacterial agents.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a related compound in a mouse model for melanoma, showing a significant reduction in tumor size compared to controls . The compound exhibited selective cytotoxicity, sparing normal cells while effectively targeting tumor cells.
  • Antibacterial Testing : In vitro tests revealed that the compound exhibited potent activity against E. coli and S. aureus, with IC50 values significantly lower than those of standard antibiotics like ceftriaxone, suggesting its potential as a new antibacterial agent .

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-2-26-16-9-5-14(6-10-16)22-18(24)21-11-17-12-23(19(25)27-17)15-7-3-13(20)4-8-15/h3-10,17H,2,11-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSVYSMVGLIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.